![molecular formula C22H36O3 B1667379 Anacardic acid CAS No. 16611-84-0](/img/structure/B1667379.png)
Anacardic acid
Overview
Description
Anacardic acid (AA) is a hydroxybenzoic acid that is salicylic acid substituted by a pentadecyl group at position 6. It is a major component of cashew nut shell liquid and exhibits an extensive range of bioactivities . It is a yellow liquid, partially miscible with ethanol and ether, but nearly immiscible with water .
Molecular Structure Analysis
Anacardic acid is a mixture of several closely related organic compounds. Each consists of a salicylic acid substituted with an alkyl chain that has 15 or 17 carbon atoms. The alkyl group may be saturated or unsaturated; anacardic acid is a mixture of saturated and unsaturated molecules .Chemical Reactions Analysis
A comprehensive analysis of the drug-like properties of 100 naturally occurring AA derivatives was performed, and the results were compared with certain marketed anticancer drugs. The work focused on the understanding of the interplay among eight physicochemical properties .Physical And Chemical Properties Analysis
Anacardic acid is a hydroxybenzoic acid and a hydroxy monocarboxylic acid. It is functionally related to a salicylic acid . A comprehensive analysis of the drug-like properties of 100 naturally occurring AA derivatives was performed .Scientific Research Applications
Anacardic Acid in Cancer Treatment
Anacardic acid has shown potential in cancer treatment due to its ability to inhibit enzymes that are involved in cancer progression. It can target the Src/FAK/Rho GTPase signaling pathway, leading to significant suppression of prostate tumor growth . Additionally, it may play a vital role in p300 activation, which could be exploited for anti-cancer drug formulations .
Melanin Production Enhancement
Despite exhibiting tyrosinase-inhibiting activity, which is usually associated with reducing melanin production, anacardic acids have been found to enhance melanin production in cells . This paradoxical effect suggests a complex mechanism of action and potential applications in dermatology and cosmetics.
Tumor Angiogenesis Inhibition
Anacardic acid functions as a potent inhibitor of tumor angiogenesis. By affecting the Src/FAK/Rho GTPase signaling pathway, it can suppress the formation of new blood vessels that tumors need for growth and metastasis .
Biotechnological Applications
Anacardic acid’s importance is growing due to its high-value biotechnological applications. It has been used in pristine form and combined with other components like cholesterol to prepare nanoformulations through environmentally friendly procedures .
Starting Material for Synthesis
Anacardic acid serves as a starting material for the synthesis of various biologically active compounds and complexes. Its use in creating lead compounds in medicine is being explored due to its bio-based nature and potential biological activities .
Mechanism of Action
Target of Action
Anacardic acid (AA) is a bioactive phytochemical found in the cashew nut shell . It has been found to interact with several targets, including estrogen receptor α (ERα) and histone acetyltransferases (HATs) . These targets play crucial roles in various biological processes, including cell growth, differentiation, and gene expression.
Mode of Action
Anacardic acid interacts with its targets in a variety of ways. For instance, it inhibits the growth of ERα-positive MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells . It also inhibits lipid biosynthesis and increases endoplasmic reticulum stress . Furthermore, anacardic acid complexes with metals like Zn^2+ and Cu^2+, enhancing its antioxidant action .
Biochemical Pathways
Anacardic acid affects several biochemical pathways. It inhibits lipid biosynthesis and increases endoplasmic reticulum stress . It also affects signaling pathways involving NF-κB and STAT . Moreover, it has been found to alter multiple pools of cellular building blocks, nutrients, and transcripts, resulting in reduced cell viability .
Pharmacokinetics
The pharmacokinetic properties of anacardic acid and its derivatives have been studied. Their poor pharmacokinetic and safety properties create significant hurdles in the formulation of the final drug molecule . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties impact its bioavailability .
Result of Action
The molecular and cellular effects of anacardic acid’s action are diverse. It reduces cell viability and increases cell apoptosis . It also curtails TNF-α-mediated inflammatory responses and downregulates the NF-κB signaling axis . Furthermore, it has been found to inhibit the growth rate, viability, and clonogenic abilities of cells .
Action Environment
The action, efficacy, and stability of anacardic acid can be influenced by environmental factors. For instance, stability studies in aqueous solution involving different anacardic acid-based formulations at different temperatures have been conducted . Moreover, the bioavailability of anacardic acid can be influenced by the pH of the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-6-pentadecylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFWQBGTDJIESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168078 | |
Record name | 6-Pentadecylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Anacardic acid | |
CAS RN |
16611-84-0, 11034-77-8 | |
Record name | 6-Pentadecylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16611-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Pentadecylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016611840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16611-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Pentadecylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anacardic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Anacardic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H693KBS2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92.5 - 93 °C | |
Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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